2-Methyl-5-(1,3-thiazol-2-yl)phenol
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Overview
Description
2-Methyl-5-(1,3-thiazol-2-yl)phenol is a heterocyclic compound that features a thiazole ring attached to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(1,3-thiazol-2-yl)phenol typically involves the reaction of 2-aminothiazole with a suitable phenolic compound under specific conditions. One common method involves the use of 2-aminothiazole and 2-methylphenol in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions, typically at temperatures around 100-120°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(1,3-thiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenolic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrothiazole derivatives, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-5-(1,3-thiazol-2-yl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1,3-thiazol-2-yl)phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(1,3-thiazol-2-yl)phenol
- 2-Methyl-6-(1,3-thiazol-2-yl)phenol
- 2-Methyl-5-(1,2,4-thiadiazol-3-yl)phenol
Uniqueness
2-Methyl-5-(1,3-thiazol-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial and antioxidant activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-5-(1,3-thiazol-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-2-3-8(6-9(7)12)10-11-4-5-13-10/h2-6,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQGAYZFPDVGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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